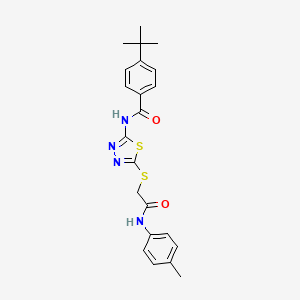
4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
- Molecular Formula: C21H23N5O5S2
- Molecular Weight: 489.6 g/mol
- CAS Number: 903349-26-8
Synthesis
The synthesis typically involves multi-step reactions starting from thiosemicarbazides and carboxylic acids under controlled conditions. Common solvents used include ethanol and dimethylformamide. The synthesis pathways are optimized for yield and purity, often employing recrystallization or chromatography for purification.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. Studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, hybrid molecules containing thiadiazole moieties have shown promising antitumor activities in preclinical models .
Anti-inflammatory Effects
Some derivatives of thiadiazole have been noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Pathways: Modulation of signaling pathways involved in inflammation and apoptosis is a key mechanism through which this compound exerts its effects.
- Reactive Oxygen Species (ROS) Regulation: Some studies suggest that thiadiazole derivatives can influence ROS levels, contributing to their cytotoxicity against cancer cells .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds similar to the target compound effectively inhibited the growth of Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a strong potential for development as a new class of antimicrobial agents .
Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines demonstrated that certain thiadiazole derivatives induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-14-5-11-17(12-6-14)23-18(27)13-29-21-26-25-20(30-21)24-19(28)15-7-9-16(10-8-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSLBUWGUXTKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














